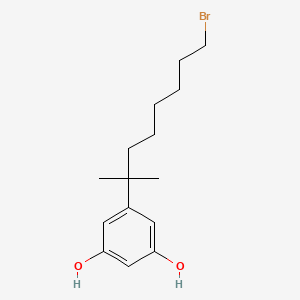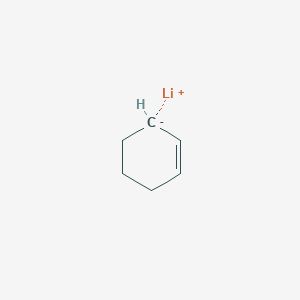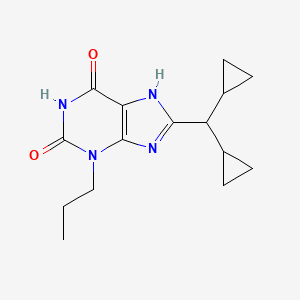![molecular formula C58H60N2P4 B14275370 N~1~,N~1~,N~2~,N~2~-Tetrakis[2-(diphenylphosphanyl)ethyl]ethane-1,2-diamine CAS No. 136514-31-3](/img/no-structure.png)
N~1~,N~1~,N~2~,N~2~-Tetrakis[2-(diphenylphosphanyl)ethyl]ethane-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~,N~1~,N~2~,N~2~-Tetrakis[2-(diphenylphosphanyl)ethyl]ethane-1,2-diamine: is a complex organic compound that features prominently in coordination chemistry. This compound is characterized by its four phosphanyl groups attached to an ethane-1,2-diamine backbone, making it a versatile ligand in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~,N~2~,N~2~-Tetrakis[2-(diphenylphosphanyl)ethyl]ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with diphenylphosphanyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphanyl groups. The process involves multiple steps, including the protection of amine groups, phosphorylation, and subsequent deprotection.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: N1,N~1~,N~2~,N~2~-Tetrakis[2-(diphenylphosphanyl)ethyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The phosphanyl groups can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The phosphanyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds.
科学研究应用
N~1~,N~1~,N~2~,N~2~-Tetrakis[2-(diphenylphosphanyl)ethyl]ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties in various organic transformations.
Biology: The compound is explored for its potential in biological systems, particularly in the development of metal-based drugs.
Medicine: Research is ongoing to investigate its role in drug delivery systems and as a potential therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of N1,N~1~,N~2~,N~2~-Tetrakis[2-(diphenylphosphanyl)ethyl]ethane-1,2-diamine involves its ability to coordinate with metal ions. The phosphanyl groups act as electron donors, forming stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.
相似化合物的比较
Similar Compounds:
- N~1~,N~1~,N~2~,N~2~-Tetrakis[2-(diphenylphosphanyl)ethyl]ethane-1,2-diamine
- N~1~,N~1~,N~2~,N~2~-Tetrakis[2-(diphenylphosphanyl)ethyl]propane-1,3-diamine
- N~1~,N~1~,N~2~,N~2~-Tetrakis[2-(diphenylphosphanyl)ethyl]butane-1,4-diamine
Uniqueness: The uniqueness of N1,N~1~,N~2~,N~2~-Tetrakis[2-(diphenylphosphanyl)ethyl]ethane-1,2-diamine lies in its specific structural arrangement, which provides optimal steric and electronic properties for forming stable metal complexes. This makes it particularly effective in catalytic applications compared to its analogs.
属性
| 136514-31-3 | |
分子式 |
C58H60N2P4 |
分子量 |
909.0 g/mol |
IUPAC 名称 |
N,N,N',N'-tetrakis(2-diphenylphosphanylethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C58H60N2P4/c1-9-25-51(26-10-1)61(52-27-11-2-12-28-52)47-43-59(44-48-62(53-29-13-3-14-30-53)54-31-15-4-16-32-54)41-42-60(45-49-63(55-33-17-5-18-34-55)56-35-19-6-20-36-56)46-50-64(57-37-21-7-22-38-57)58-39-23-8-24-40-58/h1-40H,41-50H2 |
InChI 键 |
MGSZNPMERYRYRZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)P(CCN(CCN(CCP(C2=CC=CC=C2)C3=CC=CC=C3)CCP(C4=CC=CC=C4)C5=CC=CC=C5)CCP(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(E)-(2-Chlorophenyl)diazenyl]-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14275288.png)




